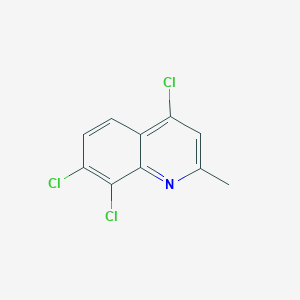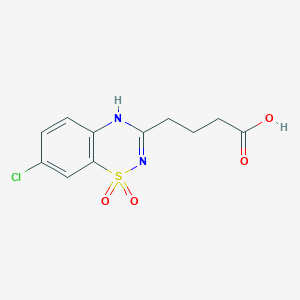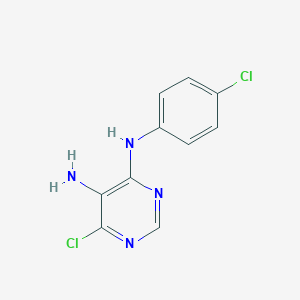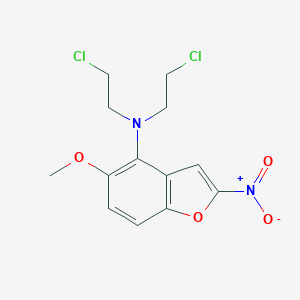
4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- is a chemical compound that belongs to the class of nitro compounds. This compound has been studied for its potential use in various scientific research applications, including as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- involves the formation of DNA adducts. The compound reacts with the DNA in cancer cells, leading to DNA damage and inhibition of cell division. This ultimately leads to cell death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- include DNA damage, inhibition of cell division, and cell death. It has been shown to have cytotoxic effects on cancer cells, while having minimal effects on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- in lab experiments is its cytotoxic effects on cancer cells. This makes it a potential candidate for cancer treatment. However, one limitation is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for the study of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro-. One direction is to study its potential use in combination with other anticancer agents. Another direction is to study its mechanism of action in more detail, including its interactions with DNA and other cellular components. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Métodos De Síntesis
The synthesis of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- involves the reaction of 5-methoxy-2-nitroaniline with 2-chloroethylamine hydrochloride in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol. The product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- has been studied for its potential use in cancer treatment. It has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It works by inducing DNA damage and inhibiting cell division.
Propiedades
Número CAS |
109143-19-3 |
|---|---|
Nombre del producto |
4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- |
Fórmula molecular |
C13H14Cl2N2O4 |
Peso molecular |
333.16 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-5-methoxy-2-nitro-1-benzofuran-4-amine |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-20-11-3-2-10-9(8-12(21-10)17(18)19)13(11)16(6-4-14)7-5-15/h2-3,8H,4-7H2,1H3 |
Clave InChI |
MUWGXBTVSPTRNZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)OC(=C2)[N+](=O)[O-])N(CCCl)CCCl |
SMILES canónico |
COC1=C(C2=C(C=C1)OC(=C2)[N+](=O)[O-])N(CCCl)CCCl |
Otros números CAS |
109143-19-3 |
Sinónimos |
4-(BIS(2-CHLOROETHYL)AMINO)-5-METHOXY-2-NITROBENZOFURAN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




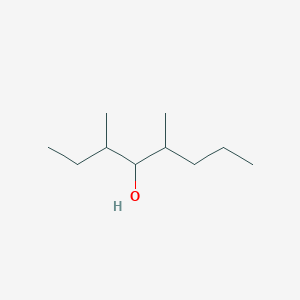
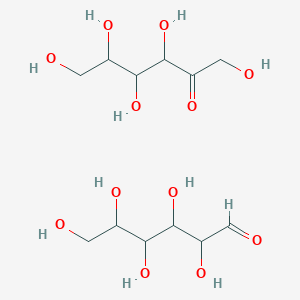
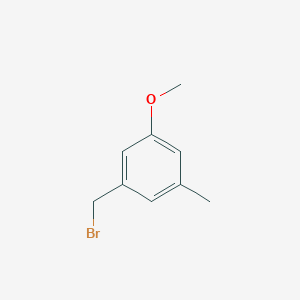

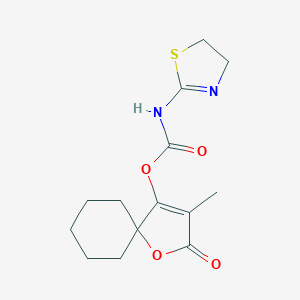
![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)
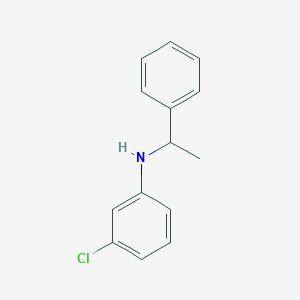
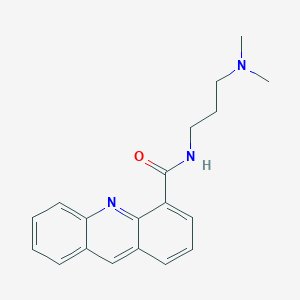
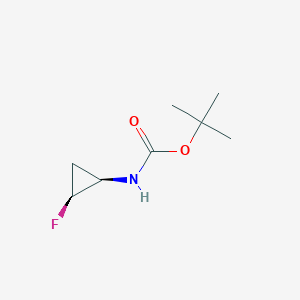
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)
